molecular formula C17H18N2O5S B2416984 2,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921536-82-5

2,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2416984
CAS RN: 921536-82-5
M. Wt: 362.4
InChI Key: NJONRULUWFTSBI-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its abbreviation, DOiMBS. In

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

2,5-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives have shown potential in photodynamic therapy applications, particularly in the treatment of cancer. A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates this application. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Benzenesulfonamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Kumar et al. (2014) synthesized a series of these derivatives and found them to have significant antimicrobial and anticancer activities, with some compounds being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).

Enzyme Inhibition and Neurological Applications

In the field of enzyme inhibition, particularly for neurological applications, derivatives of this compound have shown efficacy. Röver et al. (1997) synthesized and characterized a series of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is important in neurological diseases. Their findings suggest the potential therapeutic application of these compounds in treating neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

COX-2 Inhibition and Pain Management

Another significant application is in the development of cyclooxygenase-2 (COX-2) inhibitors for pain management. Hashimoto et al. (2002) explored benzenesulfonamide derivatives for their COX-2 inhibiting properties, leading to the identification of potent and selective inhibitors, which are useful in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

properties

IUPAC Name

2,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)16-10-13(23-2)5-7-15(16)24-3/h4-8,10,18H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONRULUWFTSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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